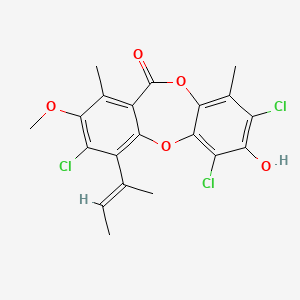
NS-2359
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NS-2359 involves several steps, starting with the preparation of the core bicyclic structure. The synthetic route typically includes the following steps:
Formation of the bicyclic core: This involves the reaction of a suitable precursor with a dichlorophenyl compound to form the bicyclic structure.
Introduction of the methoxymethyl group: This step involves the reaction of the bicyclic core with a methoxymethylating agent under specific conditions to introduce the methoxymethyl group.
Final purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
NS-2359 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using common reducing agents to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. .
Scientific Research Applications
NS-2359 has been investigated for various scientific research applications, including:
Chemistry: this compound has been used as a model compound in studies investigating the reuptake inhibition of neurotransmitters.
Biology: The compound has been studied for its effects on neurotransmitter levels in the brain and its potential use in treating neurological disorders.
Medicine: this compound has been investigated as a potential treatment for depression, attention deficit hyperactivity disorder, and cocaine dependence. .
Mechanism of Action
NS-2359 exerts its effects by inhibiting the reuptake of three key neurotransmitters: serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and cognitive function. Additionally, this compound increases the release of acetylcholine, further contributing to its therapeutic effects .
Comparison with Similar Compounds
NS-2359 is similar to other serotonin-norepinephrine-dopamine reuptake inhibitors, such as:
Tesofensine: Another triple reuptake inhibitor that has been investigated for the treatment of obesity and Parkinson’s disease.
Bupropion: A norepinephrine-dopamine reuptake inhibitor used as an antidepressant and smoking cessation aid.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor used to treat depression and anxiety disorders.
This compound is unique in its triple reuptake inhibition profile, which was expected to provide a more comprehensive treatment for depression compared to other compounds that target only one or two neurotransmitters .
Properties
Key on ui mechanism of action |
NS2359 has a triple mode of action, inhibiting neuronal reuptake of the three neurotransmitters serotonin, noradrenaline and dopamine, all of which play an important role in the development of depression. NS2359 also increases release of the neurotransmitter acetylcholine. This mode of action is expected to produce a better and faster reduction of the symptoms associated with depression. This rationale has been confirmed in independent studies in which existing anti-depressants affecting serotonin have been combined with drugs that affect noradrenaline/dopamine. Drugs with this triple mode of action are expected to become the future standard in the treatment of depression. |
|---|---|
CAS No. |
195875-68-4 |
Molecular Formula |
C16H21Cl2NO |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C16H21Cl2NO/c1-19-11-4-6-16(19)13(9-20-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,11-13,16H,4,6,8-9H2,1-2H3/t11-,12+,13+,16+/m0/s1 |
InChI Key |
PGYDXVBZYKQYCS-VPWBDBDCSA-N |
SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)COC |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)COC |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)COC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NS-2359; GSK-372475; NS2359; GSK372475; NS 2359; GSK 372475 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)


